3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant pharmaceutical potential. Its molecular formula is , and it has a molecular weight of approximately 473.34 g/mol. The compound is classified under dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities, including antipsychotic and antidepressant effects .
The synthesis of 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves several key methodologies:
These methods have been optimized to enhance yields and reduce reaction times .
The molecular structure of 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be represented using various chemical notations:
InChI=1S/C21H17BrN2O4S/c1-13-7-9-19-17(11-13)24(2)21(25)15-12-14(8-10-18(15)28-19)23-29(26,27)20-6-4-3-5-16(20)22/h3-12,23H,1-2H3This notation provides a detailed representation of the compound's structure and connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN2O4 |
| Molecular Weight | 473.34 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2C |
The chemical reactions involving this compound primarily focus on its reactivity as a brominated derivative. Key reactions include:
These reactions are crucial for developing derivatives with tailored pharmacological properties .
The mechanism of action for compounds like 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is largely attributed to their interaction with neurotransmitter systems in the brain:
Data from pharmacological studies suggest that these interactions can lead to significant therapeutic outcomes in treating mood disorders .
The physical properties of this compound include:
Key chemical properties include:
Further studies are required to fully characterize the thermal stability and reactivity under various conditions.
3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific applications:
The ongoing research into its synthesis and biological activity highlights its importance in medicinal chemistry and pharmacology .
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5